![molecular formula C23H20BrFN4O2 B222074 5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFP or BFPFB and is a derivative of pyridine. It has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of BFP is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in the regulation of gene expression. BFP has also been found to bind to certain receptors in the brain, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
BFP has been found to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, BFP has been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BFP in lab experiments is its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells, making it a promising candidate for further research. Additionally, BFP has been found to have anti-inflammatory properties, making it useful in the study of inflammatory diseases. However, one limitation of using BFP in lab experiments is its potential toxicity. Further research is needed to determine the safety of BFP for use in humans.
Direcciones Futuras
There are several future directions for research on BFP. One area of research is the development of BFP as an anticancer agent. Further research is needed to determine the efficacy of BFP in the treatment of various types of cancer. Another area of research is the development of BFP as an antidepressant. Further research is needed to determine the safety and efficacy of BFP in the treatment of depression. Additionally, BFP could be further studied for its potential use as a radiotracer in PET imaging.
Métodos De Síntesis
The synthesis of BFP involves a multistep process. The first step involves the preparation of 4-(2-fluorobenzoyl)piperazine, which is then reacted with 5-bromo-3-pyridinecarboxylic acid to form 5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide. The purity of the compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
BFP has been found to have various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an antidepressant, as it has been found to increase the levels of certain neurotransmitters in the brain. Additionally, BFP has been studied for its potential use as a radiotracer in PET imaging.
Propiedades
Nombre del producto |
5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide |
|---|---|
Fórmula molecular |
C23H20BrFN4O2 |
Peso molecular |
483.3 g/mol |
Nombre IUPAC |
5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H20BrFN4O2/c24-17-13-16(14-26-15-17)22(30)27-18-5-7-19(8-6-18)28-9-11-29(12-10-28)23(31)20-3-1-2-4-21(20)25/h1-8,13-15H,9-12H2,(H,27,30) |
Clave InChI |
FGDNPQGECCKYLW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)C(=O)C4=CC=CC=C4F |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)C(=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



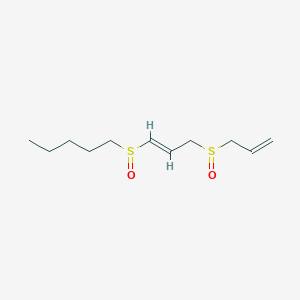
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)
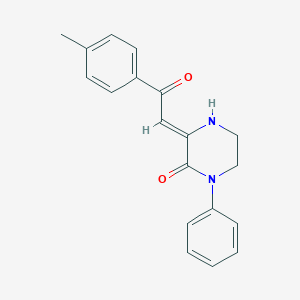

![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
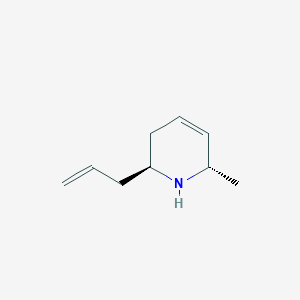
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)
![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)
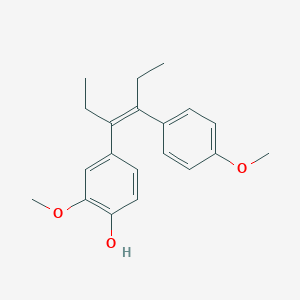

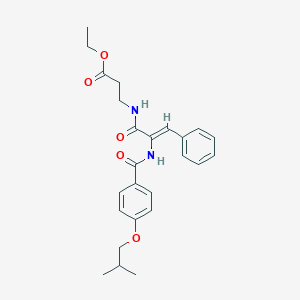
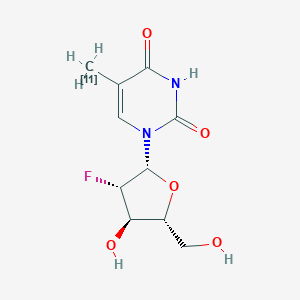
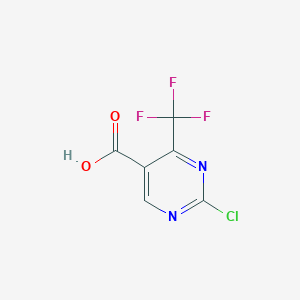
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)